

An In-depth Technical Guide to the Chemical Structure of Cytosporin C

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Compound of Interest		
Compound Name:	Cytosporin C	
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This document provides a comprehensive overview of the basic chemical structure of **Cytosporin C**, a cyclic undecapeptide belonging to the cyclosporin family of fungal metabolites. It details its physicochemical properties, spectroscopic characterization, and biosynthetic pathway, offering valuable information for professionals in pharmacology and medicinal chemistry.

Core Chemical Structure

Cytosporin C is a non-polar cyclic oligopeptide isolated from fungi such as Tolypocladium inflatum.[1][2][3] Structurally, it is a close analog of the well-known immunosuppressant Cyclosporin A. The primary difference lies in the amino acid residue at position 2; in **Cytosporin C**, the L-aminobutyric acid (Abu) found in Cyclosporin A is replaced by L-threonine (Thr).[4] Like other cyclosporins, it is a homodetic cyclic peptide containing several N-methylated amino acids and a unique C9-amino acid.[3][5]

The molecule is composed of 11 amino acids, with a sequence that includes both standard and non-standard residues. Its cyclic nature and the presence of N-methylated peptide bonds contribute to its conformational flexibility and ability to cross cell membranes.[6]

IUPAC Name: (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-[(1R)-1-hydroxyethyl]-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-



tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone.[2][5]

Physicochemical and Quantitative Data

The key quantitative properties of **Cytosporin C** are summarized in the table below, providing a clear reference for experimental design and analysis.

Property	Value	Source(s)
Molecular Formula	C62H111N11O13	[1][2][5]
Molecular Weight	1218.6 g/mol	[1][2][5]
Monoisotopic Mass	1217.83628264 Da	[5]
CAS Number	59787-61-0	[1][2][5]
Appearance	White to Off-white Solid	[2]
Solubility	DMF: 20 mg/mlEthanol: 14 mg/mlDMSO: 3 mg/mlDMF:PBS (pH 7.2) (1:3): 0.25 mg/ml	[1]
Purity (Typical)	≥95%	[1]

Experimental Protocols and Characterization

The elucidation and verification of **Cytosporin C**'s structure rely on several advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a primary tool for the structural characterization of **Cytosporin C**.

- Objective: To assign the proton (¹H) and carbon (¹³C) signals and determine the three-dimensional structure of the molecule in solution.[7][8]
- Methodology:

Foundational & Exploratory





- Sample Preparation: A 1.5 mM solution of Cytosporin C is prepared in a suitable deuterated solvent, such as acetonitrile (CD₃CN) for nonpolar environments or in dodecylphosphocholine (DPC) micelles in D₂O for membrane-mimicking environments.
- Data Acquisition: A suite of one-dimensional (¹H) and two-dimensional NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy).[6]
 [7]
- Analysis: The spectra are analyzed to assign chemical shifts for the amide, alpha, and beta protons of each amino acid residue.[7] The HSQC spectrum correlates protons with their directly attached carbons, while TOCSY identifies protons within the same amino acid spin system. NOESY provides through-space correlations, which are crucial for defining the peptide's conformation.[6]

Mass Spectrometry (MS): Mass spectrometry is used to determine the exact molecular weight and to deduce the amino acid sequence through fragmentation analysis.

- Objective: To confirm the elemental composition and sequence of Cytosporin C and its analogs.
- Methodology:
 - Technique: High-Performance Liquid Chromatography coupled with Electrospray Ionization and an Ion Trap Mass Spectrometer (HPLC-ESI-ion trap MSⁿ) is highly effective.
 [4]
 - Procedure: The sample is separated via HPLC and introduced into the mass spectrometer.
 - Analysis: The initial MS scan confirms the molecular ion peak. Subsequent tandem MS
 (MSn) experiments are performed by isolating and fragmenting the parent ion and its
 subsequent fragments. The resulting fragmentation patterns are complex due to the cyclic
 structure but can be meticulously analyzed to confirm the sequence and identify the
 specific amino acid residues.[4]

Biosynthesis: **Cytosporin C** is synthesized non-ribosomally by the multifunctional enzyme, cyclosporin synthetase.[9]



- Mechanism: The synthesis follows a thiotemplate mechanism common to nonribosomal peptide synthetases (NRPS).
 - Adenylation (A-domain): Selects and activates specific amino acids as aminoacyl adenylates.
 - Thiolation (T-domain): Covalently tethers the activated amino acids to the enzyme via a phosphopantetheine arm.
 - Condensation (C-domain): Catalyzes peptide bond formation between the growing peptide chain and the next amino acid.
 - N-methylation (MT-domain): Specific N-methyltransferase domains methylate certain amino acid residues using S-adenosyl methionine as a methyl donor.[9]
 - Cyclization (TE-domain): A terminal thioesterase domain releases the completed linear peptide and catalyzes its intramolecular cyclization to yield the final product.

Total Synthesis: The chemical synthesis of cyclosporins is a complex undertaking due to the presence of sterically hindered N-methylated peptide bonds.

- Objective: To chemically synthesize Cytosporin C and its analogs for structure-activity relationship studies.
- Methodology: One novel approach utilizes isonitrile coupling reactions.
 - Strategy: This method leverages the unique reactivity of isonitriles to form challenging secondary and tertiary amide bonds.[10]
 - Key Reactions: The synthesis may involve microwave-mediated carboxylic acid-isonitrile couplings, thioacid-isonitrile couplings, and isonitrile-mediated couplings of acids with amines.[10] This approach can reduce the need for extensive protecting group chemistry and shorten reaction times compared to standard peptide coupling reagents.[10]

Visualization of Biosynthetic Pathway

The following diagram illustrates the logical workflow of **Cytosporin C**'s synthesis by a Non-Ribosomal Peptide Synthetase (NRPS).



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